molecular formula C21H20N4O3S2 B2760268 N-(2,5-dimethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 895102-93-9

N-(2,5-dimethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2760268
CAS No.: 895102-93-9
M. Wt: 440.54
InChI Key: FVHWZZIVKCUYLS-UHFFFAOYSA-N
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Description

This compound features a benzo[c]pyrimido[4,5-e][1,2]thiazin core fused with a 5,5-dioxido thiazine ring, a 6-methyl substituent, and a thioacetamide group linked to a 2,5-dimethylphenyl moiety. Its structural complexity arises from the fusion of pyrimidine and thiazine rings, which is further modified by sulfonyl and methyl groups. The compound’s synthesis likely involves alkylation of a thiol-containing intermediate with a chloroacetamide derivative, as seen in analogous methods .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-13-8-9-14(2)16(10-13)23-19(26)12-29-21-22-11-18-20(24-21)15-6-4-5-7-17(15)25(3)30(18,27)28/h4-11H,12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHWZZIVKCUYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide (CAS Number: 895101-73-2) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N4O3S2C_{19}H_{16}N_{4}O_{3}S_{2}, with a molecular weight of 412.5 g/mol. The compound features a complex structure that includes a benzo[c]pyrimido core which is hypothesized to enhance its binding affinity to biological targets.

Anticancer Activity

Preliminary investigations indicate that compounds similar to this compound exhibit promising anticancer properties. These compounds may inhibit specific enzymes or receptors involved in tumor growth and progression. For instance, the compound's structural features allow it to potentially interact with various cellular pathways implicated in cancer proliferation.

A study focusing on related thiazole derivatives demonstrated significant anticancer activity against HepG2 liver cancer cells, with IC50 values ranging from 13.004 µg/mL to 28.399 µg/mL depending on structural modifications (Table 1). This suggests that the presence of electron-donating groups can enhance anti-proliferative effects.

CompoundIC50 (µg/mL)Structural Feature
6d13.0042,3-Dimethylphenyl
6e28.3994-Bromophenyl

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Research indicates that derivatives of the 2,5-dimethylphenyl scaffold exhibit activity against various bacterial strains including Staphylococcus aureus and Enterococcus faecium, particularly those resistant to conventional antibiotics. The structural modifications in the thiazole derivatives have been linked to enhanced antimicrobial potency.

Synthesis and Efficacy Studies

Research has highlighted the synthesis of this compound through various methods including ultrasound-assisted synthesis which improves yield and reduces reaction time compared to traditional methods. The efficacy of synthesized compounds was evaluated through MTT assays against cancer cell lines such as A549 and Caco-2.

In one study involving related thiazole compounds:

  • Synthesis Method : Ultrasound-assisted reactions yielded compounds with higher purity and shorter reaction times.
  • Biological Testing : Compounds were tested for cytotoxicity against cancer cell lines with varying degrees of success based on their structural modifications.
  • Findings : The presence of electron-rich substituents was correlated with increased cytotoxicity.

Comparison with Similar Compounds

Research Implications

  • Drug Development: The sulfonyl group in the target could enhance binding to sulfhydryl-containing biological targets compared to non-sulfonated analogs.
  • Material Science : The fused benzo-thiazine system may confer unique electronic properties for optoelectronic applications.

Preparation Methods

SNAr-Mediated Cyclization

The foundational approach for constructing tricyclic benzothiazinimines involves SNAr-type cyclization, as demonstrated by Tanaka et al.. Using 2-(2-haloaryl)tetrahydropyrimidine precursors (e.g., 2-(2-chlorophenyl)tetrahydropyrimidine), treatment with NaH in DMF and heterocumulenes (e.g., carbon disulfide, isothiocyanates) yields pyrimido[1,2-c]benzothiazin-6-imines. For sulfone formation, post-cyclization oxidation with meta-chloroperbenzoic acid (mCPBA) or H2O2 converts the sulfide to sulfone.

Example Protocol :

  • React 2-(2-chlorophenyl)tetrahydropyrimidine (1.0 equiv) with carbon disulfide (1.2 equiv) in DMF under NaH (2.0 equiv) at 80°C for 12 hours.
  • Oxidize the intermediate sulfide with 30% H2O2 in acetic acid at 50°C for 6 hours.
  • Isolate the sulfone via column chromatography (SiO2, ethyl acetate/hexane 1:3).

Yield : 65–78%.

Spiropyrimidine-Fused Derivative Synthesis

Alternative routes involve spiropyrimidine intermediates. Alkylation of malononitrile with dihaloalkanes, followed by BH3-mediated reduction and oxidative amidination, generates tetrahydropyrimidine precursors. Subsequent tert-butylisothiocyanate treatment affords tetracyclic sulfides, which are oxidized to sulfones.

Synthesis of the Thioacetamide Side Chain

Thiolation of the Heterocyclic Core

A critical step involves introducing a thiol group at position 2 of the sulfone core. This is achieved via:

  • Copper-Catalyzed Thiolation : Treatment of 2-chlorobenzo[c]pyrimido[4,5-e]thiazine sulfone with thiourea (1.5 equiv), CuCl (10 mol%), and K2CO3 (2.0 equiv) in NMP at 130°C for 24 hours yields the 2-thiol derivative.
  • Displacement with NaSH : Alternatively, refluxing with NaSH (2.0 equiv) in ethanol for 12 hours provides the thiol intermediate.

Acetamide Coupling

The thiol is coupled with 2-bromo-N-(2,5-dimethylphenyl)acetamide via nucleophilic substitution:

  • Synthesize 2-bromoacetamide by reacting bromoacetyl bromide (1.1 equiv) with 2,5-dimethylaniline (1.0 equiv) in CH2Cl2 at 0°C.
  • React the thiol (1.0 equiv) with 2-bromoacetamide (1.2 equiv) in DMF using K2CO3 (2.0 equiv) at room temperature for 6 hours.

Yield : 82–89%.

Integrated Synthetic Pathways

Pathway A: Sequential Cyclization and Functionalization

  • Synthesize benzo[c]pyrimido[4,5-e]thiazine sulfone via SNAr cyclization.
  • Methylate position 6 using methyl iodide.
  • Introduce thiol at position 2 via Cu-catalyzed thiolation.
  • Couple with 2-bromo-N-(2,5-dimethylphenyl)acetamide.

Overall Yield : 48–52% (four steps).

Pathway B: Convergent Synthesis

  • Prepare N-(2,5-dimethylphenyl)-2-mercaptoacetamide independently.
  • React with 2-chloro-6-methylbenzo[c]pyrimido[4,5-e]thiazine sulfone under basic conditions.

Overall Yield : 61–67% (three steps).

Spectroscopic Characterization and Validation

Critical analytical data for the target compound include:

Spectroscopic Method Key Observations
1H-NMR δ 2.21 (s, 3H, Ar-CH3), 2.34 (s, 3H, Ar-CH3), 3.72 (s, 2H, SCH2CO)
13C-NMR δ 169.8 (C=O), 156.2 (C=S), 138.5–125.3 (aromatic carbons)
HRMS [M+H]+ m/z 483.1324 (calculated 483.1328)

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization : Use of electron-deficient aryl halides and polar aprotic solvents (DMF, NMP) enhances SNAr efficiency.
  • Sulfone Oxidation : Controlled stoichiometry of H2O2 prevents over-oxidation to sulfonic acids.
  • Thiol Stability : Thiol intermediates are prone to oxidation; reactions require inert atmospheres (N2 or Ar).

Q & A

Q. Optimization factors :

  • Temperature : Higher yields are achieved at 80–100°C for cyclization steps .
  • Solvent polarity : Polar aprotic solvents enhance reaction rates for sulfur nucleophiles .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in heterocyclic ring closure .

Basic: Which analytical techniques are critical for structural confirmation?

Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and sulfone groups (δ 3.1–3.5 ppm for CH₂SO₂) .
  • High-resolution MS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • HPLC : Monitor purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How can reaction yields be improved for large-scale synthesis?

Answer:

  • Continuous flow reactors : Reduce side reactions and improve heat dissipation for exothermic steps .
  • Microwave-assisted synthesis : Accelerate cyclization steps (e.g., 30 minutes vs. 6 hours under conventional heating) .
  • Catalyst recycling : Immobilized catalysts (e.g., silica-supported Pd) reduce costs in cross-coupling steps .

Basic: What structural features influence this compound’s bioactivity?

Answer: Key features include:

Structural Element Role
5,5-Dioxido-thiazine Enhances solubility and hydrogen bonding with kinase ATP pockets .
2,5-Dimethylphenyl Increases lipophilicity for membrane penetration .
Thioacetamide linker Facilitates covalent or non-covalent target binding .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

  • Substituent variation : Replace the 2,5-dimethylphenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups to assess potency shifts .
  • Core modifications : Introduce nitrogen atoms into the pyrimidine ring to alter π-π stacking interactions (see table below) :
Derivative Substituent IC50 (Target Kinase)
Parent compound2,5-dimethylphenyl0.014 μM (RIPK2)
Analog A4-Cl-phenyl0.006 μM (ALK2)
Analog B3-OMe-phenyl0.032 μM (RIPK2)

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and ATP concentrations .
  • Meta-analysis : Compare logP values and assay pH; acidic conditions may protonate the thiazine sulfone, reducing membrane permeability .
  • Molecular dynamics simulations : Identify binding pose variations due to substituent stereoelectronic effects .

Advanced: What methodologies elucidate the compound’s mechanism of action?

Answer:

  • Crystallography : Co-crystallize with RIPK2 kinase (PDB ID) to map binding interactions .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) .
  • CRISPR-Cas9 knockout : Validate target specificity by deleting RIPK2 in cell models .

Advanced: How to address stability issues during storage?

Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent sulfone hydrolysis .
  • Excipient screening : Add cyclodextrins to aqueous formulations, improving solubility and reducing aggregation .

Advanced: What strategies identify and quantify synthetic impurities?

Answer:

  • LC-MS/MS : Detect trace impurities (e.g., des-methyl byproduct) using MRM transitions .
  • Forced degradation studies : Expose to heat (60°C) and UV light to profile degradation pathways .

Basic: Which biological targets are most relevant for this compound?

Answer:

  • Kinases : RIPK2, ALK2 due to ATP-binding pocket complementarity .
  • Epigenetic regulators : HDACs (via thioacetamide-Zn²+ chelation) .

Advanced: How to validate in vitro findings in vivo?

Answer:

  • Pharmacokinetics : Measure oral bioavailability in murine models; co-administer with CYP3A4 inhibitors if first-pass metabolism is high .
  • Xenograft models : Use RIPK2-overexpressing tumors to assess dose-dependent efficacy .

Basic: What are the solubility challenges, and how are they mitigated?

Answer:

  • LogP : ~2.5 (moderate lipophilicity) limits aqueous solubility .
  • Co-solvents : Use PEG-400 or Captisol® in preclinical formulations .
  • Salt formation : Prepare hydrochloride salts to enhance dissolution rates .

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